2-chloro-N-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxamide
Overview
Description
2-chloro-N-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxamide is an organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a chloro group, a phenyl group, and a trifluoromethyl group attached to a pyrimidine ring
Mechanism of Action
Target of Action
Compounds with a trifluoromethyl (-cf3) group have been found to exhibit improved drug potency towards various targets, such as the reverse transcriptase enzyme .
Mode of Action
It’s known that the trifluoromethyl group can enhance the potency of drugs by lowering the pka of certain functional groups, facilitating key hydrogen bonding interactions with proteins .
Biochemical Pathways
Compounds with a trifluoromethyl group have been found to exhibit diverse pharmacological activities, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
The presence of the trifluoromethyl group can influence these properties, as fluorine-containing compounds significantly affect pharmaceutical growth .
Result of Action
The presence of the trifluoromethyl group can enhance the potency of drugs, suggesting that this compound may have significant effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
2-chloro-N-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxamide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including those involved in metabolic pathways and signal transduction. For instance, it may act as an inhibitor or activator of specific enzymes, thereby modulating their activity. The nature of these interactions often involves binding to the active site of the enzyme, leading to changes in enzyme conformation and function .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the phosphorylation status of key signaling proteins, thereby modulating downstream signaling events. Additionally, it has been observed to impact the expression of genes involved in cell cycle regulation and apoptosis . These effects collectively contribute to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to proteins, nucleic acids, and other cellular components, leading to changes in their activity. For instance, this compound may inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation of target proteins . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are characterized by its stability and degradation over time. Studies have shown that this compound remains stable under specific conditions, but it may degrade when exposed to light or extreme pH levels . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell viability and proliferation.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At low doses, it may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At high doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . The threshold for these effects depends on the specific animal model and the route of administration.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation . This compound can also affect metabolic flux by altering the levels of key metabolites, thereby influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate its uptake into cells and its distribution to various cellular compartments . The compound’s localization and accumulation within tissues can impact its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It may be directed to specific organelles, such as the nucleus or mitochondria, where it exerts its effects on cellular function . The localization of this compound can also affect its stability and activity within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxamide typically involves the reaction of 2-chloro-4-(trifluoromethyl)pyrimidine with aniline in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and improved yield. The use of automated systems also reduces the risk of human error and enhances the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxamide undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran (THF).
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst in ethanol.
Major Products
Nucleophilic substitution: Formation of substituted pyrimidine derivatives.
Oxidation: Formation of pyrimidine N-oxides.
Reduction: Formation of amino-substituted pyrimidine derivatives.
Scientific Research Applications
2-chloro-N-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory and anticancer properties.
Materials Science: The compound is used in the development of advanced materials with unique electronic and optical properties.
Biological Studies: It serves as a probe for studying enzyme interactions and cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4-(trifluoromethyl)pyrimidine
- 2-chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine
Uniqueness
2-chloro-N-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxamide is unique due to the presence of both a phenyl group and a trifluoromethyl group on the pyrimidine ring.
Properties
IUPAC Name |
2-chloro-N-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF3N3O/c13-11-17-6-8(9(19-11)12(14,15)16)10(20)18-7-4-2-1-3-5-7/h1-6H,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLOWJSCEKDRUFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CN=C(N=C2C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10381650 | |
Record name | 2-chloro-N-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10381650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154563-42-5 | |
Record name | 2-chloro-N-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10381650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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